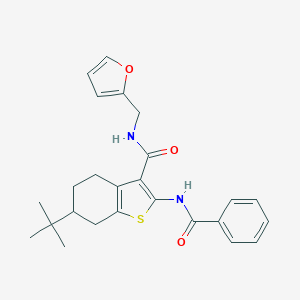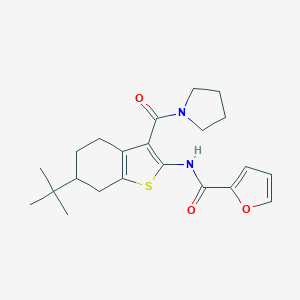![molecular formula C17H14Cl2N2O2S B289489 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have beneficial effects in a variety of neurological disorders.
Wirkmechanismus
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is expressed in the central nervous system. Activation of the α7 nAChR by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine leads to the influx of calcium ions into the cell, which can activate a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects in animal models. These include reducing inflammation, enhancing synaptic plasticity, and promoting neuronal survival. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine is that it is a selective agonist of the α7 nAChR, which allows for more precise targeting of this receptor compared to other compounds that may also activate other nAChR subtypes. However, one limitation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine is that it can be difficult to synthesize and may be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine. One area of interest is the potential use of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine in the treatment of autism spectrum disorders, as studies have shown that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can improve social behavior in animal models. Another area of interest is the development of more potent and selective α7 nAChR agonists that may have even greater therapeutic potential. Additionally, studies are needed to determine the long-term safety and efficacy of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine in human clinical trials.
Synthesemethoden
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2,4-dichlorothiophenol to form the intermediate 2,4-dichloro-5-(2,5-dimethoxyphenyl)thiazole. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde to yield the final product, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. Studies have shown that N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine can improve cognitive function, reduce inflammation, and enhance neuronal survival in animal models of these disorders.
Eigenschaften
Molekularformel |
C17H14Cl2N2O2S |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-22-11-4-6-16(23-2)14(8-11)20-17-21-15(9-24-17)12-5-3-10(18)7-13(12)19/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
OLSWLPQHQXFRLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
